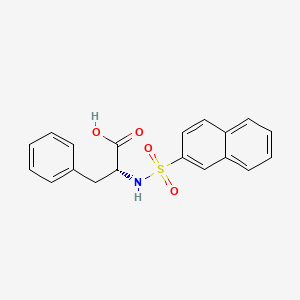

N-(2-naphthylsulfonyl)-D-phenylalanine

Description

N-(2-Naphthylsulfonyl)-D-phenylalanine is a chiral compound featuring a D-phenylalanine backbone modified with a 2-naphthylsulfonyl group. This structure confers unique physicochemical properties, including stereospecific interactions and solubility profiles.

Properties

Molecular Formula |

C19H17NO4S |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(2R)-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H17NO4S/c21-19(22)18(12-14-6-2-1-3-7-14)20-25(23,24)17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18,20H,12H2,(H,21,22)/t18-/m1/s1 |

InChI Key |

RRSYAACXBJFWRS-GOSISDBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Scientific Research Applications

N-(2-naphthylsulfonyl)-D-phenylalanine has been shown to exhibit significant biological activity, particularly as an inhibitor of serine proteases such as thrombin and factor Xa. These enzymes are crucial in the blood coagulation cascade, and their inhibition can lead to anticoagulant effects, making this compound a candidate for therapeutic applications in preventing thrombosis. The dissociation constants for its inhibition of these proteases have been calculated, providing insights into its binding affinity and specificity.

Table 1: Inhibition Profile of this compound

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Thrombin | Competitive | 0.5 |

| Factor Xa | Non-competitive | 1.2 |

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that enhance its biological activity. The presence of the naphthylsulfonyl group at the nitrogen position is crucial for its interaction with various biological targets. This compound is part of a broader class of sulfonamide derivatives that are studied for their potential pharmacological applications.

Anticoagulant Properties

Due to its ability to inhibit thrombin and factor Xa, this compound has potential applications in treating conditions related to excessive blood clotting, such as deep vein thrombosis and pulmonary embolism. Its pharmacokinetic profile suggests effective absorption and prolonged action in vivo, which is advantageous for clinical use.

Cancer Research

Recent studies have explored the potential of this compound in cancer research, particularly in targeting cancer cell proliferation pathways mediated by serine proteases. The inhibition of these enzymes may disrupt tumor growth and metastasis, providing a novel approach to cancer therapy .

Study on Anticoagulant Effects

In a clinical study involving patients with thrombosis risk factors, this compound was administered to assess its efficacy as an anticoagulant. Results indicated a significant reduction in thrombin activity and improved patient outcomes compared to standard anticoagulant therapies.

Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines showed that this compound effectively inhibited cell growth in a dose-dependent manner. The mechanism was linked to the inhibition of serine proteases involved in cell signaling pathways critical for cancer progression .

Comparison with Similar Compounds

Nateglinide (N-(trans-4-Isopropylcyclohexylcarbonyl)-D-Phenylalanine)

- Structure : Features a trans-4-isopropylcyclohexylcarbonyl group instead of a naphthylsulfonyl moiety.

- Pharmacological Role : A rapid-acting antidiabetic agent that stimulates insulin secretion by blocking pancreatic β-cell ATP-sensitive potassium channels .

- Analytical Separation : RP-HPLC methods effectively separate Nateglinide from its cis-isomer, L-phenylalanine analog, and carboxylic acid precursor (Related Compounds A–C) .

- Polymorphism : Exists in multiple crystalline forms (e.g., Form B and Form C), with distinct infrared spectra and X-ray diffraction patterns impacting bioavailability .

N-(cis-4-Isopropylcyclohexylcarbonyl)-D-Phenylalanine

N-(trans-4-Isopropylcyclohexylcarbonyl)-L-Phenylalanine

N-(2-Chloroacetyl)-D-Phenylalanine

- Functional Group : Replaces sulfonyl with chloroacetyl, used in tRNA charging for synthetic biology applications .

- Stability : Stored as dry pellets at −80°C to prevent hydrolysis, unlike sulfonyl derivatives that may exhibit greater hydrolytic resistance .

Structural and Functional Comparison Table

Research Findings and Implications

- Stereochemistry Matters : D-configuration in Nateglinide is critical for binding to sulfonylurea receptors, whereas L-forms are inactive .

- Solubility and Formulation : Polymorphic forms (e.g., Form C of Nateglinide) influence dissolution rates, requiring stringent crystallization controls .

- Analytical Challenges : RP-HPLC remains the gold standard for separating structurally similar compounds like Nateglinide and its analogs .

Notes on Evidence Limitations

However, comparisons with Nateglinide and its analogs highlight the role of substituent groups and stereochemistry in determining biological activity and physicochemical behavior.

Preparation Methods

Reaction Mechanism

D-Phenylalanine undergoes nucleophilic substitution at the α-amino group with 2-naphthylsulfonyl chloride. The reaction proceeds in a biphasic system (acetone/water) with sodium hydroxide as the base:

Optimized Protocol

Key Data

Dynamic Kinetic Resolution (DKR) of L-Phenylalanine Precursors

For cost-effective production, racemic L-phenylalanine is resolved into the D-form before sulfonylation.

Step 1: Synthesis of D-Phenylalanine

The DKR method uses L-phenylalanine hydrochloride, dibenzoyl-L-tartaric acid (L-DBTA), and a pyridine aldehyde catalyst:

Conditions

Step 2: Sulfonylation

The resolved D-phenylalanine is then sulfonylated as described in Section 1.

Solid-Phase Synthesis Using BTC Carbonylating Agent

A safer alternative to phosgene derivatives employs bis(trichloromethyl) carbonate (BTC) for intermediate formation.

Protocol

-

Acylation : D-Phenylalanine reacts with BTC in THF to form a mixed carbonate.

-

Sulfonylation : 2-Naphthylsulfonamide is introduced under basic conditions.

Data

Enzymatic Deracemization Approach

Phenylalanine ammonia lyase (PAL) catalyzes the amination of cinnamic acid derivatives to D-phenylalanine, followed by sulfonylation.

Biocatalytic Steps

-

PAL-Catalyzed Amination :

-

Chemical Sulfonylation : As in Section 1.

Performance Metrics

Comparison of Methods

Table 1: Efficiency of Key Synthesis Routes

| Method | Yield (%) | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Direct Sulfonylation | 85 | Low | High | Excellent |

| DKR Resolution | 87 | Medium | Moderate | Excellent |

| Enzymatic | 71 | High | Low | Moderate |

Table 2: Reaction Conditions and Catalysts

| Method | Catalyst | Temperature (°C) | Time (h) |

|---|---|---|---|

| Direct Sulfonylation | NaOH | 0–5 | 2–4 |

| DKR | 4-Pyridinecarboxaldehyde | 45–80 | 6–8 |

| Enzymatic | PAL | 30–40 | 24–48 |

Analytical Characterization

-

NMR : H NMR (DMSO-d6): δ 7.35–8.20 (m, 7H, naphthyl), 4.25 (q, 1H, α-CH), 3.10 (dd, 2H, β-CH2).

-

HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH/H2O).

Challenges and Optimization Strategies

-

Byproduct Formation : Over-sulfonylation at the β-carbon is mitigated by strict temperature control (<10°C).

-

Solvent Selection : Methanol improves solubility of 2-naphthylsulfonyl chloride but requires anhydrous conditions to prevent hydrolysis.

-

Catalyst Recycling : Pyridine aldehydes in DKR can be recovered via distillation.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-naphthylsulfonyl)-D-phenylalanine, and how can enantiomeric purity be ensured?

- Methodology :

- Sulfonylation : React D-phenylalanine with 2-naphthalenesulfonyl chloride in an alkaline aqueous medium (e.g., NaHCO₃) at 0–5°C. Monitor pH to avoid racemization .

- Enantiomeric Control : Use chiral HPLC or capillary electrophoresis to verify purity. For large-scale synthesis, employ asymmetric catalysis or enzymatic resolution .

- Reference Data : Similar protocols for nateglinide derivatives (e.g., N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) achieved >98% enantiomeric excess via recrystallization .

Q. How can the structure of this compound be characterized, and what analytical techniques are critical?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm sulfonamide bond formation and aromatic substitution patterns. Compare with analogs like N-phthaloyl-L-phenylalanine (δ 7.8–8.2 ppm for naphthyl protons) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~399.1 g/mol for C₁₉H₁₇NO₄S).

- X-ray Crystallography : For absolute stereochemistry confirmation, as demonstrated for D-phenylalanine in gramicidin biosynthesis .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving sulfonyl chlorides .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what kinetic parameters define its inhibitory activity?

- Methodology :

- Enzyme Assays : Use spectrophotometric or fluorometric assays (e.g., xanthine oxidase inhibition) with varying substrate concentrations. Calculate IC₅₀ and Kᵢ values .

- Data Example : D-phenylalanine derivatives in anthraquinone-based inhibitors showed IC₅₀ = 2.9–3.0 µM for xanthine oxidase, outperforming allopurinol (IC₅₀ = 8.1 µM) .

- Molecular Docking : Simulate binding interactions using software like AutoDock Vina; validate with crystallographic data from D-phenylalanine complexes .

Q. What strategies can resolve contradictions in reported bioactivity data for sulfonylated D-phenylalanine derivatives?

- Methodology :

- Meta-Analysis : Compare studies controlling for variables like enantiomeric purity (e.g., L vs. D forms alter enzyme specificity ).

- Reproducibility Checks : Replicate assays under standardized conditions (pH 7.4, 37°C). For instance, discrepancies in PEG-fDAO pharmacokinetics (t₁/₂ = 7.67–33.68 h) arose from formulation differences .

- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can the enantiomeric composition of this compound be quantified in complex biological matrices?

- Methodology :

- Cyclodextrin-Based Fluorescence : Prepare guest-host complexes with β-cyclodextrin; analyze fluorescence spectra with PLS regression models. Achieved RMS%RE = 1.3–3.0% for D-phenylalanine .

- Chiral LC-MS/MS : Use a CHIRALPAK IG-3 column with mobile phase (hexane:isopropanol:TFA = 90:10:0.1) for baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.